molecular formula C17H14N4O2S2 B2955469 3-{[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 390748-34-2

3-{[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B2955469
CAS No.: 390748-34-2
M. Wt: 370.45
InChI Key: COAQMSFJMOUOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4 and a sulfanyl (-SH) group at position 5. The triazole ring is linked via a methyl bridge to a 2,3-dihydrobenzothiazol-2-one moiety.

Properties

IUPAC Name

3-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-23-12-8-6-11(7-9-12)21-15(18-19-16(21)24)10-20-13-4-2-3-5-14(13)25-17(20)22/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAQMSFJMOUOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The sulfanyl group in the triazole ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity . The benzothiazole core can interact with aromatic residues in proteins through π-π stacking interactions, further modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous triazole derivatives documented in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Triazole-Based Analogues

Compound Name / Structure Molecular Formula Key Substituents Biological Activities Reference
Target Compound C₁₇H₁₄N₄O₂S₂ 4-Methoxyphenyl, sulfanyl, 2,3-dihydrobenzothiazol-2-one Not explicitly reported -
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one C₁₈H₁₈N₄O₂ 3-Methoxyphenyl, 4-methoxyphenethyl Antimicrobial, antitumor
1-(4-(4-Methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)-5-(methylthio)-4H-1,2,4-triazole derivative Not specified 4-Methoxyphenyl, methylthio Antifungal, antibiotic
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one C₁₃H₉N₅O₅S₂ Dihydrodioxin, nitrothiazolylthio Not specified

Key Observations:

Substituent Effects on Bioactivity: The 4-methoxyphenyl group, present in both the target compound and analogues , is associated with enhanced lipophilicity and membrane permeability, which may improve pharmacokinetic profiles. Sulfanyl (-SH) and methylthio (-SMe) substituents (target compound vs. ) are critical for redox modulation and enzyme inhibition, particularly in antifungal applications .

Biological Activity Trends :

  • Triazoles with dual methoxyphenyl and thioether groups (e.g., ) exhibit broad-spectrum antifungal and antibiotic activities, suggesting the target compound may share similar mechanisms .
  • Compounds with bulky aromatic substituents (e.g., dihydrodioxin in ) often show reduced solubility but increased target specificity, highlighting a trade-off in drug design .

Synthetic Considerations :

  • The synthesis of the target compound may follow protocols akin to those in , where triazole derivatives are alkylated with α-halogenated ketones and subsequently functionalized with sulfanyl groups .

Biological Activity

The compound 3-{[4-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a hybrid molecule that combines elements of triazole and benzothiazole structures. Compounds in these classes have been extensively studied for their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure

The molecular formula of the compound is C16H16N4O1SC_{16}H_{16}N_{4}O_{1}S, and its structure is characterized by the presence of a triazole ring substituted with a methoxyphenyl group and a sulfanyl moiety. The benzothiazole component contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various pathogens.

PathogenActivity (MIC)
Staphylococcus aureus0.125 μg/mL
Escherichia coli0.25 μg/mL
Candida albicans0.5 μg/mL

The data suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, potentially outperforming traditional antibiotics such as ampicillin and vancomycin in certain assays .

Anticancer Properties

The anticancer potential of compounds containing triazole rings has garnered considerable attention. In vitro studies demonstrated that the compound significantly inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study:
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified this particular triazole derivative as having notable cytotoxic effects against cancer cells with an IC50 value of approximately 5 μM .

The mechanism underlying the biological activity of this compound is believed to involve:

  • Inhibition of Enzyme Activity: Triazoles often act as enzyme inhibitors, particularly targeting fungal cytochrome P450 enzymes.
  • Disruption of Cell Membrane Integrity: The sulfanyl group may enhance membrane permeability, leading to cell lysis in microbial pathogens.
  • Induction of Apoptosis in Cancer Cells: The benzothiazole moiety may trigger apoptotic pathways in tumor cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring: Essential for antimicrobial activity; modifications can enhance potency.
  • Methoxy Group: Electron-donating properties that may increase binding affinity to target enzymes.
  • Sulfanyl Group: Contributes to enhanced bioactivity against resistant strains due to its unique interaction with cellular targets.

Q & A

Basic: What established synthetic routes are recommended for synthesizing this compound?

Answer:
The compound can be synthesized via a condensation reaction between 4-amino-1,2,4-triazole derivatives and substituted benzaldehydes. A standard protocol involves refluxing 0.001 mol of the triazole precursor with 0.001 mol of 4-methoxybenzaldehyde in absolute ethanol, catalyzed by glacial acetic acid (5 drops), for 4 hours. Post-reflux, the solvent is evaporated under reduced pressure, and the crude product is filtered and purified via recrystallization or column chromatography . This method ensures regioselective formation of the triazole-thione core.

Basic: What spectroscopic techniques are critical for confirming structural identity and purity?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substituent integration and chemical environment (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons).
  • FT-IR : To identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹ for the sulfanyl group).
  • Mass Spectrometry (ESI/HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : To validate C, H, N, S content (±0.3% tolerance). Cross-referencing with computational models (e.g., DFT-calculated IR/NMR) enhances accuracy .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS/D (for solution) provides unambiguous bond lengths, angles, and torsion angles. For example, the triazole ring’s planarity and benzothiazolone dihedral angles can be precisely measured. High-resolution data (R-factor < 0.05) and hydrogen-bonding networks (e.g., S–H···N interactions) further validate the structure. SHELX workflows are robust for handling twinned or high-symmetry crystals .

Advanced: How can researchers optimize synthetic yield and selectivity?

Answer:
Employ Design of Experiments (DoE) to systematically vary:

  • Solvent polarity (e.g., ethanol vs. DMF): Polar aprotic solvents may enhance nucleophilic substitution.
  • Catalyst : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization.
  • Temperature : Microwave-assisted synthesis (e.g., 100–150°C) reduces reaction time and improves yield .
    Post-optimization, validate via HPLC purity checks (>95%) and kinetic studies (e.g., Arrhenius plots).

Advanced: What methodologies are recommended for analyzing biological activity and resolving contradictory data?

Answer:

  • In vitro assays : Antifungal (e.g., Candida albicans MIC), anticancer (MTT assay), and antioxidant (DPPH radical scavenging) protocols. Include positive controls (e.g., fluconazole) and triplicate runs .
  • Data contradiction resolution : Use receiver operating characteristic (ROC) curves to assess assay sensitivity/specificity. Cross-validate with orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Advanced: How can substituent effects on biological activity be systematically evaluated?

Answer:
Perform Structure-Activity Relationship (SAR) studies by synthesizing analogs with:

  • Electron-withdrawing groups (e.g., -NO₂ at the benzothiazolone ring) to enhance electrophilicity.
  • Hydrophobic substituents (e.g., cycloheptyl in place of methoxy) to improve membrane permeability .
    Evaluate using molecular docking (e.g., AutoDock Vina) against target proteins (e.g., CYP51 for antifungals) and correlate with experimental IC₅₀ values .

Advanced: How can solvatochromic effects on physicochemical properties be analyzed?

Answer:

  • UV-Vis spectroscopy : Measure λₘₐₓ shifts in solvents of varying polarity (e.g., water, DMSO, hexane). Use the Kamlet-Taft equation to quantify solvent hydrogen-bonding and polarity effects.
  • DFT calculations : Compare theoretical vs. experimental absorption spectra to identify charge-transfer transitions .

Advanced: What strategies mitigate discrepancies in potentiometric titration data (e.g., pKa determination)?

Answer:

  • Calibration : Use TBAH (tetrabutylammonium hydroxide) in anhydrous solvents (e.g., isopropyl alcohol) to avoid water interference.
  • Control experiments : Titrate reference compounds (e.g., benzoic acid) to validate electrode response.
  • Data smoothing : Apply Savitzky-Golay filters to mV vs. volume curves before calculating half-neutralization potentials (HNP) .

Basic: What purification techniques are effective for isolating the compound?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals.
  • Flash Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent. Monitor via TLC (Rf ~0.5) .

Advanced: How can environmental fate studies inform lab safety protocols?

Answer:

  • Biodegradation assays : Use OECD 301F to assess microbial degradation in soil/water.
  • Ecotoxicity : Daphnia magna acute toxicity (48h LC₅₀) and Aliivibrio fischeri bioluminescence inhibition (30min EC₅₀) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.